(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD9496 (maleate) is a potent and selective estrogen receptor alpha antagonist. It is an orally bioavailable selective estrogen receptor degrader, making it a valuable compound in the treatment of estrogen receptor-positive breast cancer. The compound exhibits high affinity and specificity for estrogen receptor alpha, with an IC50 value of 0.28 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD9496 (maleate) involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained by reacting the intermediate with maleic acid to form the maleate salt. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of AZD9496 (maleate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
AZD9496 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, which may enhance or modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
AZD9496 (maleate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of estrogen receptor antagonists and their interactions with other molecules.
Biology: The compound is employed in research to understand the role of estrogen receptors in cellular processes and disease mechanisms.
Medicine: AZD9496 (maleate) is investigated for its potential therapeutic effects in treating estrogen receptor-positive breast cancer and other hormone-related disorders.
Mechanism of Action
AZD9496 (maleate) exerts its effects by binding to estrogen receptor alpha, preventing the receptor from interacting with estrogen. This inhibition disrupts the estrogen signaling pathway, leading to decreased cell proliferation and increased apoptosis in estrogen receptor-positive cancer cells. The compound also promotes the degradation of estrogen receptor alpha, further reducing its activity .
Comparison with Similar Compounds
Similar Compounds
Fulvestrant: Another selective estrogen receptor degrader used in the treatment of breast cancer.
Tamoxifen: A selective estrogen receptor modulator that acts as an antagonist in breast tissue but can have agonistic effects in other tissues.
Raloxifene: Similar to tamoxifen, it is used for the prevention of osteoporosis and breast cancer.
Uniqueness of AZD9496 (maleate)
AZD9496 (maleate) is unique due to its high potency, selectivity, and oral bioavailability. Unlike some other estrogen receptor antagonists, it effectively degrades estrogen receptor alpha, providing a dual mechanism of action that enhances its therapeutic potential .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N2O2.C4H4O4/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;5-3(6)1-2-4(7)8/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);1-2H,(H,5,6)(H,7,8)/b9-8+;2-1-/t14-,24-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRUZXFUFGWTAG-DMSKNVGDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.